molecular formula C12H17FN2O3 B6645123 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide

2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide

Cat. No. B6645123
M. Wt: 256.27 g/mol
InChI Key: QFEAOCSKRFWIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been linked to various diseases and conditions, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The mechanism of action of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide involves the selective inhibition of PARP, an enzyme involved in DNA repair. By inhibiting PARP, this compound can induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. Additionally, the inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative disorders and anti-inflammatory effects in inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide are primarily related to its inhibition of PARP. This compound has been shown to induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. Additionally, the inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative disorders and anti-inflammatory effects in inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide for lab experiments is its selectivity for PARP, which allows for targeted inhibition of this enzyme. Additionally, this compound has been optimized for purity and yield, making it suitable for scientific research applications. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide. One potential area of research is the development of this compound as a potential anticancer agent, particularly in combination with other cancer treatments. Additionally, further research is needed to fully understand the neuroprotective and anti-inflammatory effects of this compound and its potential applications in treating neurodegenerative disorders and inflammatory conditions. Finally, there is a need for further research to optimize the synthesis of this compound and improve its purity and yield for scientific research applications.

Synthesis Methods

The synthesis of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide involves several steps, including the reaction of 4-fluorobenzaldehyde and 2-amino-4-hydroxybenzoic acid to form 2-amino-4-fluorobenzaldehyde. This intermediate is then reacted with 1-hydroxy-4-methoxy-2-butanone to form the final product. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for scientific research applications.

Scientific Research Applications

2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, as it selectively inhibits PARP, a protein involved in DNA repair. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as rheumatoid arthritis.

properties

IUPAC Name

2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O3/c1-18-5-4-9(7-16)15-12(17)10-3-2-8(13)6-11(10)14/h2-3,6,9,16H,4-5,7,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEAOCSKRFWIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CO)NC(=O)C1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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